9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one
Description
Properties
IUPAC Name |
9-(6-hydroperoxy-3,7-dimethylocta-2,7-dienoxy)furo[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-13(2)17(27-23)6-4-14(3)8-10-25-21-19-16(9-11-24-19)12-15-5-7-18(22)26-20(15)21/h5,7-9,11-12,17,23H,1,4,6,10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYZUSHBLPOZIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)OO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Source Identification and Raw Material Preparation
The compound is naturally occurring in Heracleum candicans, Feroniella lucida, and Melicope triphylla. Grapefruit (Citrus paradisi) has also been utilized as a raw material due to its high furocoumarin content. Fresh plant material is typically washed, dried, and pulverized to maximize surface area for solvent interaction.
Solvent Extraction and Concentration
A 1:3 (w/w) ratio of plant material to organic solvent (e.g., ethyl acetate, ethanol, or acetone) is used for extraction under reflux conditions (60–80°C). The organic phase is separated, and solvents are removed via vacuum concentration (0.06–0.12 MPa, 50–70°C). Drying agents like silica gel or diatomite are added to accelerate solidification.
Chromatographic Purification
Crude extracts are purified using silica gel chromatography (70–230 mesh) with gradient elution (normal hexane:ethyl acetate, 20–60% ethyl acetate). Final purification employs preparative HPLC with a water-acetonitrile-0.05% formic acid mobile phase (50–70% acetonitrile), yielding >95% purity.
Synthetic Organic Routes
Core Structure Synthesis
The furochromene core is synthesized via Pechmann condensation of 7-hydroxycoumarin derivatives with β-keto esters under acidic conditions (H₂SO₄, 0–5°C). Alternative methods include Suzuki-Miyaura cross-coupling to introduce aryl groups (e.g., 4-fluorophenyl) using Pd(PPh₃)₄ catalyst in THF/H₂O at 80°C.
Hydroperoxy Group Introduction
The hydroperoxy moiety is incorporated via photooxygenation of a prenyl side chain. A solution of the furochromene precursor in methanol is irradiated (λ = 350 nm) under oxygen atmosphere, yielding the hydroperoxide intermediate.
Alkylation and Final Functionalization
The hydroxyl group at position 9 undergoes alkylation with (2E)-6-hydroperoxy-3,7-dimethylocta-2,7-dien-1-ol using Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to RT). The reaction is quenched with aqueous NaHCO₃, and the product is isolated via ethyl acetate extraction.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance scalability, key steps (e.g., Pechmann condensation) are performed in continuous flow reactors. Residence times of 10–15 minutes at 100°C achieve 85% yield with <5% side products.
High-Throughput Optimization
Robotic platforms screen reaction parameters (temperature, solvent ratios, catalysts) to identify optimal conditions. For example, K₂CO₃ in DMF at 60°C maximizes alkylation efficiency (92% yield).
Purification at Scale
Industrial purification employs simulated moving bed (SMB) chromatography, reducing solvent use by 40% compared to batch processes. Crystallization from hexane/ethyl acetate (1:2) yields 98% pure product.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Fourier-Transform Infrared (FTIR)
Challenges and Mitigation Strategies
Hydroperoxide Instability
The hydroperoxy group decomposes above 40°C. Reactions are conducted under inert atmosphere (N₂/Ar) with stabilizers like BHT (0.1% w/w).
Byproduct Formation
Alkylation may yield O- and C-alkylated isomers. Isocratic HPLC (hexane:IPA 85:15) separates isomers with baseline resolution.
Scalability Limitations
Photooxygenation efficiency drops at >10 L scale. Microreactors with LED arrays (λ = 365 nm) improve photon penetration, maintaining 80% yield at pilot scale.
Chemical Reactions Analysis
Types of Reactions
The compound 9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one can undergo various types of chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxy or hydroxyl derivatives.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylocta-2,7-dien-1-yl substituent can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Cyclization: Acidic or basic conditions, catalysts like Lewis acids
Major Products
The major products formed from these reactions include various oxidized, reduced, substituted, and cyclized derivatives of the original compound, each with unique structural and functional properties.
Scientific Research Applications
Antifungal Activity
Research indicates that this compound exhibits significant antifungal properties. In studies assessing its efficacy against various phytopathogens, it demonstrated inhibition rates comparable to established fungicides. For example:
- Inhibition against Rhizoctonia solani : The compound showed up to 94% inhibition at concentrations of 50 µg/mL.
- EC50 Values : The effective concentration for 50% inhibition (EC50) against Fusahum graminearum was reported at 4.3 µM and against Rhizoctonia solani at 9.7 µM .
Antioxidant Properties
The presence of hydroperoxy groups in the structure suggests potential antioxidant activity. Compounds with similar structures have been noted for their ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.
Applications in Agriculture
Given its antifungal properties, 9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one can be applied as a natural fungicide in agricultural settings. Its effectiveness against common plant pathogens makes it a candidate for developing eco-friendly pest control solutions.
Case Studies
Mechanism of Action
The mechanism of action of 9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one involves its ability to participate in redox reactions. The hydroperoxy group can generate reactive oxygen species (ROS) under certain conditions, leading to oxidative damage to cellular components. This property can be harnessed for therapeutic purposes, such as targeting cancer cells or modulating immune responses. The compound may also interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The compound is compared to four structurally related furanocoumarins: Imperatorin, Melicotriphyllin D, Anhydronotoptol, and 4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-7H-furo[3,2-g]chromen-7-one (Compound 5m-2). Key differences lie in side-chain substituents and bioactivity profiles.
Key Research Findings
Hydroperoxy Group Reactivity :
The hydroperoxy substituent in the target compound and Melicotriphyllin D renders them redox-sensitive. Reduction with triphenylphosphine likely converts the hydroperoxy group to a hydroxyl group, altering bioactivity .
Bioactivity vs. Imperatorin: Imperatorin, lacking a hydroperoxy group, exhibits broad pharmacological effects, including Nrf2 pathway activation and antioxidant activity.
Its NO inhibition activity suggests a distinct mechanism unrelated to redox modulation .
Structural Analog 5m-2: Compound 5m-2, isolated from lime peel, shares the terpenoid side chain but lacks the hydroperoxy group. Its antibacterial activity highlights the role of side-chain hydrophobicity in microbial membrane interaction .
Biological Activity
The compound 9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one (CAS No: 151121-39-0) is a derivative of psoralen and exhibits significant biological activity. Its structure includes a furochromone moiety, which is known for various pharmacological properties. This article explores its biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects.
- Molecular Formula : C21H22O6
- Molar Mass : 370.4 g/mol
- Density : 1.238 g/cm³ (predicted)
- Boiling Point : 578.2 °C (predicted)
- pKa : 11.21 (predicted)
Antioxidant Activity
Research indicates that compounds with furochromone structures possess notable antioxidant properties. The hydroperoxy group in this compound enhances its ability to scavenge free radicals. A study demonstrated that derivatives of psoralen can inhibit lipid peroxidation and reduce oxidative stress in cellular models, suggesting that this compound may similarly protect against oxidative damage .
Anti-inflammatory Effects
In vitro studies have shown that furochromones can modulate inflammatory pathways. Specifically, they inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial in conditions like arthritis and other inflammatory diseases. The hydroperoxy group may contribute to this effect by enhancing the compound's interaction with inflammatory mediators .
Anticancer Potential
The anticancer properties of furochromones are well-documented. In particular, studies have reported that compounds similar to 9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators .
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroperoxy group enhances electron donation capabilities, allowing the compound to neutralize reactive oxygen species (ROS).
- Cytokine Modulation : By interfering with signaling pathways such as NF-kB and MAPK, the compound reduces the expression of inflammatory cytokines.
- Apoptotic Pathway Activation : It triggers intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
